Azepane vs. Piperidine Core: 2.5-Fold Enhancement in Antiproliferative Potency Against HCT116 Cancer Cells
In a pairwise structure–activity relationship study of proteasome deubiquitinase (DUB) inhibitor b-AP15 analogs, the azepane-containing derivative demonstrated an IC50 of 2.2 μM against HCT116 colon cancer cells, compared to 5.7 μM for the direct piperidine-containing comparator—a 2.6-fold improvement in potency attributable solely to ring size expansion from six to seven members [1]. Both compounds were tested under identical 72-hour continuous exposure conditions with viability determined by fluorometric microculture cytotoxicity assay (FMCA) [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Azepane-containing b-AP15 analog: IC50 = 2.2 μM |
| Comparator Or Baseline | Piperidine-containing b-AP15 analog: IC50 = 5.7 μM |
| Quantified Difference | 2.6-fold lower IC50 (improved potency) |
| Conditions | HCT116 human colon cancer cells; 72-hour continuous exposure; viability by FMCA; CI: 95% |
Why This Matters
For medicinal chemistry programs targeting anticancer DUB inhibitors, selecting the azepane core building block over the piperidine alternative provides a quantifiable 2.6-fold potency advantage without modifying any other structural element.
- [1] Wang, X., et al. (2015). Synthesis and Evaluation of Derivatives of the Proteasome Deubiquitinase Inhibitor b-AP15. ACS Chemical Biology, 10(12), 2785–2793. Figure 1C. PMCID: PMC4846425. View Source
